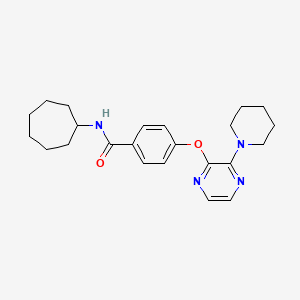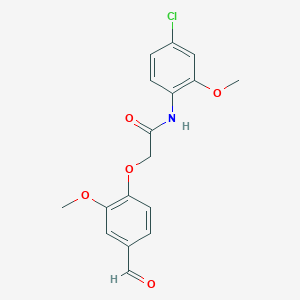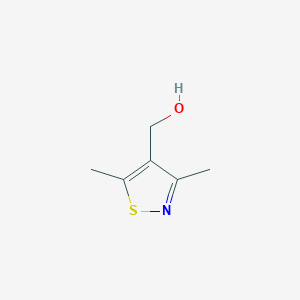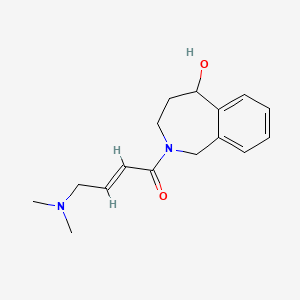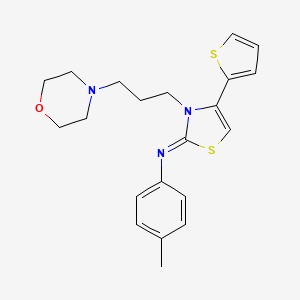![molecular formula C22H17NS B2733839 2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-03-5](/img/structure/B2733839.png)
2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline” is a chemical compound that belongs to the class of organic compounds known as quinazolinamines . It is characterized by a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline” has been investigated using density functional theory B3LYP method with the 6-311++G (d,p) basis set . The stability of the molecule has been investigated using the natural bond orbital (NBO) analysis .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline” are not available, related compounds have been studied. For instance, reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents were studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline” include a molecular weight of 327.44 . Other properties such as boiling point, melting point, and vapor pressure have been predicted using the US Environmental Protection Agency’s EPISuite™ .科学的研究の応用
Antituberculosis Activity
A study by Selvam Chitra et al. (2011) discusses the synthesis of 3-heteroarylthioquinoline derivatives through the Friedlander annulation, showing significant in vitro activity against Mycobacterium tuberculosis. Compounds within this research displayed promising antituberculosis effects, highlighting the potential of quinoline derivatives as therapeutic agents against bacterial infections (Selvam Chitra et al., 2011).
Synthetic Methods and Spectral Characterization
Research by R. Zaki et al. (2017) explored the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a basis for investigating their pharmacological activities. This work contributes to the development of novel synthetic routes and the structural characterization of quinoline derivatives, expanding the toolkit available for medicinal chemistry research (R. Zaki et al., 2017).
Oxidative Loss of Varietal Thiols in Wine
A study by M. Nikolantonaki and A. Waterhouse (2012) investigated the reaction rates of quinones with wine-relevant nucleophiles, providing insights into the oxidative processes affecting wine's chemical stability and flavor profile. Although not directly related to the compound , this research underscores the chemical versatility of quinolines and their derivatives in studying oxidative reactions (M. Nikolantonaki & A. Waterhouse, 2012).
Photolysis and Bond Fragmentation Studies
E. Baciocchi et al. (2004) focused on the photolysis of 2-arylsulfanyl alcohol radical cations, revealing mechanisms of C-C bond fragmentation. Such studies are crucial for understanding the photostability and reactivity of organic compounds under irradiation, with implications for material science and photopharmacology (E. Baciocchi et al., 2004).
Conformationally Rigid Sulfur-Linked Bisquinolines
The research by Nidhin Paul et al. (2011) on the synthesis of bis(2-aryl-4-arylquinolin-3-yl)sulfanes in water medium highlights advances in green chemistry. This work not only demonstrates an eco-friendly approach to synthesizing complex quinoline derivatives but also contributes to the development of compounds with potential applications in material science and organic electronics (Nidhin Paul et al., 2011).
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-3-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NS/c1-16-11-13-19(14-12-16)24-22-20(17-7-3-2-4-8-17)15-18-9-5-6-10-21(18)23-22/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAUKGBAYWWAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)
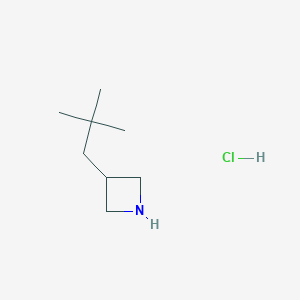



![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)
![4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2733769.png)
![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
